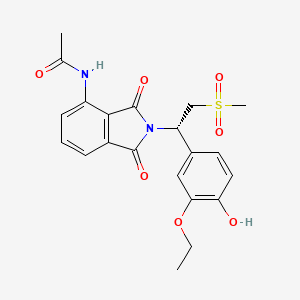
O-脱メチルアプレミラスト
概要
説明
O-デメチル アプレミラストは、ホスホジエステラーゼ4阻害剤アプレミラストの活性代謝物です。これは、炎症反応の調節に重要な役割を果たすホスホジエステラーゼ4の活性を阻害することで知られています。 この化合物は、分子式がC21H22N2O7S、分子量が446.5 g/molです .
科学的研究の応用
O-Demethyl Apremilast has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Apremilast and its metabolites.
Biology: The compound is studied for its role in modulating inflammatory responses and its potential therapeutic effects.
Medicine: Research focuses on its efficacy in treating inflammatory diseases such as psoriasis and psoriatic arthritis.
Industry: It is used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing .
作用機序
O-デメチル アプレミラストは、ホスホジエステラーゼ4酵素を阻害することによってその効果を発揮します。この阻害は、細胞内サイクリックアデノシンモノホスフェートレベルの上昇につながり、これは腫瘍壊死因子αなどの炎症性メディエーターの産生を調節します。 この化合物は、炎症細胞と経路を標的にすることで、炎症とその関連症状を軽減します .
類似の化合物:
アプレミラスト: 親化合物であり、ホスホジエステラーゼ4阻害剤でもあります。
ロフルミラスト: 慢性閉塞性肺疾患の治療に使用される別のホスホジエステラーゼ4阻害剤です。
クリスボロール: アトピー性皮膚炎の治療に外用で使用されるホスホジエステラーゼ4阻害剤です。
独自性: O-デメチル アプレミラストは、アプレミラストの活性代謝物としての特定の役割のために独自性があります。それは異なる薬物動態的特性を持ち、アプレミラストの全体的な治療効果に大きく貢献しています。 ホスホジエステラーゼ4を阻害し、炎症反応を調節する能力は、研究および臨床設定の両方において、貴重な化合物となっています .
Safety and Hazards
Apremilast, the parent drug of O-Demethyl apremilast, has been reported to pose a health hazard only if significant absorption occurs, such as inhalation after a major spill . It is advised to avoid inhalation, skin contact, eye contact, and accidental ingestion . The most common adverse events with apremilast treatment were diarrhea, headache, nausea, and nasopharyngitis .
生化学分析
Biochemical Properties
O-Demethyl apremilast plays a significant role in biochemical reactions by inhibiting the activity of PDE4. This inhibition leads to an increase in cAMP levels, which in turn modulates the production of various inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-10 (IL-10), and interleukin-6 (IL-6) . The compound interacts with enzymes like PDE4 and proteins involved in the cAMP signaling pathway, leading to a reduction in inflammatory responses.
Cellular Effects
O-Demethyl apremilast has been shown to influence various cellular processes. It reduces the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) and inhibits the activity of PDE4 in U937 cells . This compound also affects cell signaling pathways by increasing cAMP levels, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of cAMP response element-binding protein (CREB). These changes result in altered gene expression and reduced inflammation .
Molecular Mechanism
The molecular mechanism of O-Demethyl apremilast involves the inhibition of PDE4, which prevents the breakdown of cAMP. The increased cAMP levels activate PKA, which then phosphorylates CREB. Phosphorylated CREB binds to DNA and promotes the transcription of anti-inflammatory genes . Additionally, O-Demethyl apremilast inhibits the production of TNF-α and other pro-inflammatory cytokines by modulating the activity of various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Demethyl apremilast have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . Over time, it continues to inhibit PDE4 activity and reduce the production of inflammatory cytokines in in vitro studies . Long-term studies have shown that O-Demethyl apremilast maintains its anti-inflammatory effects without significant degradation .
Dosage Effects in Animal Models
The effects of O-Demethyl apremilast vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates cytokine production . At higher doses, it may cause adverse effects such as gastrointestinal disturbances and hepatotoxicity . The therapeutic window for O-Demethyl apremilast is narrow, and careful dosage optimization is required to maximize its benefits while minimizing potential side effects .
Metabolic Pathways
O-Demethyl apremilast is metabolized through various pathways, including oxidation, hydrolysis, and conjugation . The primary metabolite is O-desmethyl apremilast glucuronide, which is formed through glucuronidation . Other minor metabolites are produced via O-demethylation, O-deethylation, N-deacetylation, and hydroxylation . These metabolic pathways ensure the efficient clearance of the compound from the body .
Transport and Distribution
Within cells and tissues, O-Demethyl apremilast is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound accumulates in specific tissues where it exerts its anti-inflammatory effects . Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
O-Demethyl apremilast is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to interact with PDE4 and other signaling molecules within these compartments . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating inflammatory responses .
準備方法
合成経路と反応条件: O-デメチル アプレミラストの合成には、アプレミラストの脱メチル化が含まれます。このプロセスは、通常、制御された条件下で三臭化ホウ素または塩化アルミニウムなどの脱メチル化剤を使用する必要があります。反応は、望ましくない副反応を防ぐために不活性雰囲気下で行われます。
工業的生産方法: O-デメチル アプレミラストの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の品質と収量を確保するために、高純度の試薬と溶媒を使用することが含まれます。 反応条件は、最大限の効率と最小限の副生成物を達成するために最適化されています .
化学反応の分析
反応の種類: O-デメチル アプレミラストは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、対応するスルホキシドとスルホンを生成するために酸化することができます。
還元: 還元反応は、スルホキシド基をスルフィドに戻すことができます。
置換: この化合物は、特に芳香環において、求核置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: メトキシドナトリウムや炭酸カリウムなどの試薬は、穏やかな条件下で使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、スルホキシド、スルホン、および置換された芳香族化合物があります .
4. 科学研究における用途
O-デメチル アプレミラストは、科学研究において幅広い用途を持っています。
化学: 分析化学において、アプレミラストとその代謝物を定量するための参照標準として使用されます。
生物学: この化合物は、炎症反応の調節における役割とその潜在的な治療効果について研究されています。
医学: 研究は、乾癬や乾癬性関節炎などの炎症性疾患の治療における有効性に焦点を当てています。
類似化合物との比較
Apremilast: The parent compound, also a phosphodiesterase 4 inhibitor.
Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of chronic obstructive pulmonary disease.
Crisaborole: A phosphodiesterase 4 inhibitor used topically for the treatment of atopic dermatitis.
Uniqueness: O-Demethyl Apremilast is unique due to its specific role as an active metabolite of Apremilast. It has distinct pharmacokinetic properties and contributes significantly to the overall therapeutic effects of Apremilast. Its ability to inhibit phosphodiesterase 4 and modulate inflammatory responses makes it a valuable compound in both research and clinical settings .
特性
IUPAC Name |
N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJABWEZWJNBO-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384441-38-6 | |
| Record name | O-Demethyl apremilast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DEMETHYL APREMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



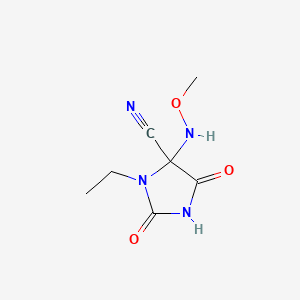

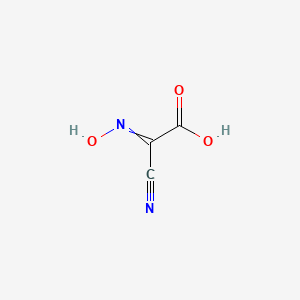

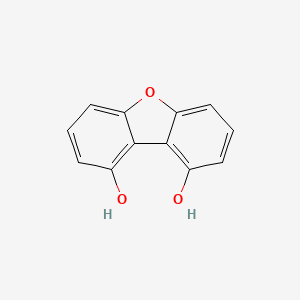
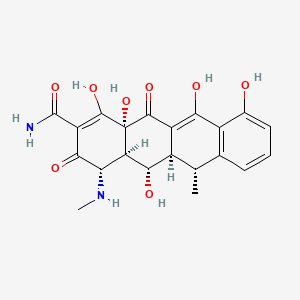


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580151.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B580152.png)

